molecular formula C10H11ClFN3 B3088278 1-(3-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1184970-69-1

1-(3-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B3088278
CAS RN: 1184970-69-1
M. Wt: 227.66
InChI Key: YXQWNRRPCMTCAR-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride” contains a pyrazole ring, which is a common structure in many pharmaceuticals due to its ability to bind to various enzymes and receptors in the body . The 3-fluorobenzyl group is a common moiety that can enhance the biological activity of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a 3-fluorobenzyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a pyrazole ring are known to undergo a variety of chemical reactions, including nucleophilic substitutions and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of a fluorine atom could influence the compound’s reactivity and the strength of its interactions with biological targets .

Scientific Research Applications

Structural Analysis and Properties

  • The compound's structural aspects, particularly concerning the pyrazole ring and its interactions with different substituents, have been extensively studied. For example, Abdel-Wahab et al. (2013) examined a similar compound, focusing on its conformation and intramolecular interactions, which are crucial for understanding its reactivity and potential applications (Abdel-Wahab et al., 2013).

Synthesis and Chemical Reactions

  • The synthesis processes involving similar fluorobenzyl pyrazole compounds have been explored to enhance their selectivity and yield. Szlachcic et al. (2017) described methods for regioselective condensation, which are vital for producing specific variants of these compounds efficiently (Szlachcic et al., 2017).

Pharmacological Potential

  • Various studies have investigated compounds like 1-(3-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride for their potential pharmacological effects. For example, Sato et al. (2016) identified similar compounds as novel agonists in pharmacological research, highlighting their potential in drug discovery (Sato et al., 2016).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Compounds in the fluorobenzyl pyrazole class have been tested for their applications in OLED technology. Their fluorescence properties make them suitable candidates as emitters in these devices, as discussed by Szlachcic et al. (2017) (Szlachcic et al., 2017).

Large-Scale Synthesis for Industrial Applications

  • The development of efficient synthesis routes for compounds like this compound is crucial for their application on an industrial scale. Yang et al. (2014) developed environmentally benign and cost-effective synthesis routes for large-scale production, which is significant for their practical use (Yang et al., 2014).

Chemical Derivatives and Modifications

  • Research on derivatives of the fluorobenzyl pyrazole class has been conducted to explore their various chemical and biological properties. Eleev et al. (2015) synthesized different fluorocontaining derivatives, expanding the range of possible applications for these compounds (Eleev et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are known to interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of fluorinated compounds is a growing field in medicinal chemistry, and there is potential for new discoveries related to “1-(3-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride” and similar compounds .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQWNRRPCMTCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184970-69-1
Record name 1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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